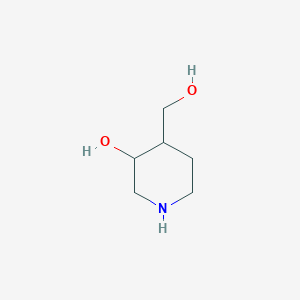

4-(Hydroxymethyl)piperidin-3-ol

Description

Contextualization within Heterocyclic Chemistry and Piperidine (B6355638) Derivatives

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry. uni.lu Piperidine and its derivatives are saturated heterocycles that are widely recognized as one of the most important synthetic fragments for drug design. nih.gov

The structure of 4-(hydroxymethyl)piperidin-3-ol is distinguished by the presence of two hydroxyl groups—a primary alcohol (hydroxymethyl group) at the C4 position and a secondary alcohol at the C3 position. This diol configuration on the piperidine framework imparts specific properties. The hydroxyl groups enhance the molecule's polarity and potential for hydrogen bonding, which can improve solubility and influence how it interacts with biological targets like enzymes and receptors. smolecule.com This makes it an attractive starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of neurodegenerative diseases. smolecule.com

Stereochemical Significance and Isomerism of this compound

The presence of two chiral centers at the C3 and C4 positions of the piperidine ring means that this compound can exist as multiple stereoisomers. The relative orientation of the hydroxyl and hydroxymethyl groups (cis or trans) and the absolute configuration (R or S) at each chiral center are of paramount importance. The most commonly referenced stereoisomers in research are the trans-isomers: (3S,4R) and (3R,4S).

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different biological activities. This is a fundamental concept in pharmacology, where one enantiomer of a drug may be active while the other is inactive or even detrimental. Consequently, the development of enantioselective synthesis methods to produce specific, single-isomer forms of this compound and its derivatives is a critical area of research. smolecule.com Its utility as a chiral building block is therefore highly valued in the synthesis of stereochemically pure active pharmaceutical ingredients. nih.gov

Table 1: Stereoisomers of this compound

| Isomer Name | InChIKey | Canonical SMILES |

|---|---|---|

| (3S,4R)-4-(hydroxymethyl)piperidin-3-ol | COQKGJIYPZVMSJ-PHDIDXHHSA-N | C1CNCC@HO |

| (3R,4S)-4-(hydroxymethyl)piperidin-3-ol | COQKGJIYPZVMSJ-QMMMGKDXSA-N | C1CNCC@@HO |

Data sourced from PubChem CID 22243618 and CID 68441837. uni.lu

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its structural analogs primarily follows the path of synthetic and medicinal chemistry, with a strong emphasis on creating novel therapeutic agents.

One of the most significant research applications is its use as a key intermediate in the synthesis of important pharmaceuticals. For instance, the analog (3S,4R)-(-)-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine is a crucial precursor for the synthesis of Paroxetine, a widely prescribed antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.net The stereoselective synthesis of this specific analog is a topic of considerable academic and industrial interest. researchgate.netresearchgate.net

Furthermore, the core structure is explored for its own potential biological activity and as a scaffold for new drug candidates. Studies have indicated that piperidine derivatives are being investigated for their role in treating neurological disorders by modulating neurotransmitter systems or acting as enzyme inhibitors. smolecule.comontosight.ai For example, the 4-hydroxypiperidine (B117109) moiety is known to contribute to the binding of acetylcholinesterase (AChE) inhibitors, which are used in the management of Alzheimer's disease. smolecule.com

Research also extends to analogs where the core piperidine diol structure is modified to fine-tune its properties. For example, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been studied as potent and peripherally selective opioid antagonists for treating gastrointestinal motility disorders. nih.gov Other complex derivatives, such as those with additional heterocyclic rings or functional groups, are synthesized and evaluated for a range of pharmacological activities, including analgesic and anti-inflammatory effects. ontosight.ai The development of novel synthetic methodologies, such as asymmetric hydrogenation and biocatalytic resolutions, to access these chiral piperidine structures remains an active and important field of chemical research. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQKGJIYPZVMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220218-57-5 | |

| Record name | 4-(hydroxymethyl)piperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Hydroxymethyl Piperidin 3 Ol

Established Synthetic Pathways to 4-(Hydroxymethyl)piperidin-3-ol

A variety of established methods are employed for the synthesis of substituted piperidines, including the this compound core. These methods often involve the strategic functionalization of a pre-formed piperidine (B6355638) or pyridine (B92270) ring. researchgate.net

Diastereoselective Routes to trans-4-(Hydroxymethyl)piperidin-3-ol Scaffolds

The trans configuration of this compound is a common synthetic target. Diastereoselective methods are crucial for controlling the relative stereochemistry of the hydroxyl and hydroxymethyl groups. One approach involves the reduction of a 3-hydroxymethyl substituted piperidine derivative. For example, a protected piperidine can be fluorinated with high diastereoselectivity and subsequently reduced to the corresponding 3-hydroxymethyl piperidine with borane. youtube.com

Hydroboration/Oxidation Sequences in Piperidine Formation

Hydroboration-oxidation is a powerful tool for the introduction of a hydroxyl group onto a double bond. In the context of piperidine synthesis, this reaction can be applied to an appropriately substituted tetrahydropyridine (B1245486) intermediate. youtube.comcdnsciencepub.com The hydroboration of an enecarbamate, derived from an α-methoxycarbamate, allows for the introduction of a β-hydroxy function. cdnsciencepub.comcdnsciencepub.com This method has been utilized in the synthesis of β-hydroxypiperidine alkaloids. cdnsciencepub.com The regioselectivity and stereoselectivity of the hydroboration can be influenced by the reaction conditions and the directing effects of substituents on the piperidine ring. nih.govnih.gov For instance, N-directed hydroboration of 2-(2′-alkenyl)-piperidine boranes can proceed with high regiocontrol. nih.govnih.gov

A hydroboration/hydrogenation cascade of pyridines has also been developed, offering a cis-selective method that is particularly effective for 2,3-disubstituted pyridines. nih.gov

Epoxide Ring Opening Reactions for Substituted Piperidines

The ring-opening of epoxides is a versatile method for introducing substituents with defined stereochemistry. masterorganicchemistry.com In the synthesis of substituted piperidines, an epoxide can be formed on the piperidine ring, followed by nucleophilic attack. youtube.commdpi.com For example, a tetrahydropyridine can be converted to an epoxide, which then reacts with a suitable nucleophile. youtube.com The regioselectivity of the epoxide opening is a key consideration and is often directed to the less substituted carbon. masterorganicchemistry.com This strategy provides a route to various substituted piperidines, including those with hydroxyl functionalities. researchgate.net

Reductive Transformations for Piperidine Ring Construction

Reductive transformations are fundamental in piperidine synthesis, often involving the hydrogenation of a pyridine precursor. researchgate.netmdpi.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, the hydrogenation of a protected 3-aminopyridine (B143674) with rhodium on carbon can proceed diastereoselectively. youtube.com Reductive amination is another common method for forming the C-N bond in the piperidine ring. mdpi.com Furthermore, intramolecular reductive cyclization cascades of alkynes can lead to the formation of the piperidine ring with controlled stereochemistry. mdpi.com

| Transformation | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Ref. |

| Hydrogenation | Pyridine derivatives | Rhodium on carbon | Piperidine derivatives | youtube.com |

| Reductive Amination | Amines, Aldehydes/Ketones | Reducing agents | Piperidines | mdpi.com |

| Reductive Cyclization | Alkynes | Acid, Reducing agent | Piperidines | mdpi.com |

Multistep Convergent and Linear Synthetic Approaches

Both linear and convergent strategies are employed in the synthesis of complex piperidine derivatives. mit.edusyrris.jp Linear syntheses involve a sequential series of reactions, while convergent approaches assemble the final molecule from several independently prepared fragments. Flow chemistry has emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of reaction sequences and minimizing the need for intermediate purification. mit.edusyrris.jp This has been demonstrated in the synthesis of alkaloid natural products containing the piperidine motif. syrris.jp

Asymmetric Synthesis of Enantiopure this compound and its Stereoisomers

Accessing enantiopure forms of this compound is crucial for pharmacological studies. Asymmetric synthesis strategies aim to control the absolute stereochemistry at the chiral centers. nih.govucl.ac.uknih.gov

One approach involves the use of chiral auxiliaries. For instance, a novel chiral auxiliary-homoallylic amine has been developed for the asymmetric aza-silyl-Prins reaction, yielding highly enantioenriched piperidines. nih.gov Another strategy employs a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) to establish a key stereocenter, which is then carried through to the final piperidinone skeleton. nih.gov

Catalytic asymmetric methods are also prominent. For example, an enantioselective hydrogenation of a nicotinamide (B372718) derivative can be achieved using a soluble ruthenium-BIPHEP complex. youtube.com Furthermore, palladium-catalyzed enantioselective oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.gov

| Asymmetric Strategy | Key Reaction | Chiral Source | Product | Ref. |

| Chiral Auxiliary | Aza-silyl-Prins Reaction | Chiral homoallylic amine | Enantiopure piperidines | nih.gov |

| Enantioselective Michael Addition | Michael Addition | Chiral catalyst | Chiral nitro diester | nih.gov |

| Asymmetric Hydrogenation | Hydrogenation | Ruthenium-BIPHEP complex | Enantioenriched piperidine | youtube.com |

| Asymmetric Oxidative Amination | Oxidative Amination | Palladium catalyst with chiral ligand | Enantioenriched piperidine | nih.gov |

Application of Chiral Auxiliaries in Piperidine Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of complex piperidine structures.

One notable approach involves the use of oxazolidinone auxiliaries to prepare primary alcohols with a chiral center at the β-position, a structural motif relevant to this compound. nih.gov This method allows for the resolution of chiral centers and has been applied to the synthesis of 4,4-disubstituted piperidine antagonists of Substance P. nih.gov

Another powerful class of chiral auxiliaries is derived from amino alcohols like phenylglycinol. These can be condensed with δ-oxo acid derivatives to form oxazolopiperidone lactams. researchgate.net These chiral lactam intermediates are exceptionally versatile, allowing for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net This methodology provides access to a wide array of enantiopure polysubstituted piperidines. researchgate.net Of particular significance are reactions involving dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, already incorporating necessary carbon substituents onto the heterocyclic ring. researchgate.net

| Chiral Auxiliary Strategy | Description | Application Example |

| Oxazolidinone Auxiliary | Mediates resolution for the preparation of primary alcohols with a β-chiral center. nih.gov | Synthesis of 4,4-disubstituted piperidine substance P antagonists. nih.gov |

| Oxazolopiperidone Lactams | Formed from phenylglycinol, these versatile intermediates allow for stereocontrolled substituent introduction. researchgate.net | Enantioselective construction of diverse, polysubstituted piperidine-containing natural products. researchgate.net |

Enantioselective Catalysis, including Asymmetric Hydrogenation, for Piperidine Synthesis

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov

Asymmetric hydrogenation is a key technique for the synthesis of chiral piperidines. ajchem-b.com This reaction involves the addition of hydrogen across a double bond in a substrate, guided by a chiral metal catalyst to produce a specific stereoisomer. ajchem-b.com Catalysts are typically based on transition metals like rhodium (Rh), iridium (Ir), and ruthenium (Ru), complexed with chiral ligands. ajchem-b.comrsc.org For instance, Rh(I)-catalyzed asymmetric hydrogenation has been a central strategy in the stereocontrolled synthesis of a chiral 4-amino-3-hydroxy piperidine derivative. rsc.org Similarly, iridium catalysts are effective for the asymmetric hydrogenation of unfunctionalized alkenes and have been used to produce chiral 1,4,5,6-tetrahydropyrimidines with high enantiomeric excess. ajchem-b.com

The enantioselective synthesis of α-(hetero)aryl piperidines has been achieved through the asymmetric hydrogenation of the corresponding pyridinium (B92312) salts, demonstrating the power of this method to create stereocenters adjacent to the ring nitrogen. scholaris.ca

| Catalyst System | Substrate Type | Product Type | Key Features |

| Rh(I) with Chiral Ligands | Enamines, Dihydroisoquinolines | Chiral Piperidines, Tetrahydroisoquinolines | High efficiency and enantioselectivity for various substrates. ajchem-b.comrsc.org |

| Iridium with P,N Ligands | Unfunctionalized Alkenes, Pyridinium Salts | Chiral Piperidines | Effective for substrates lacking coordinating functional groups. nih.govajchem-b.com |

| [Ir(COD)Cl]₂-(S)-P-Phos | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Used in large-scale synthesis with high yield and enantiomeric excess (97% ee). scholaris.ca |

| Ru(cymene)(arylamidoamido) | Cyclic Imines | Chiral Diazepanes | Represents an asymmetric reductive amination on a large scale. scholaris.ca |

Biocatalytic Approaches for Stereoselective Piperidine Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. This approach offers mild reaction conditions and exceptional stereo-, regio-, and chemoselectivity.

For piperidine synthesis, biocatalytic strategies can be employed for kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of both enantiomers. This technique was explored as a viable route to enantioenriched intermediates for the synthesis of a chiral 4-amino-3-hydroxy piperidine. rsc.org

More recently, a powerful chemoenzymatic strategy has been developed that combines biocatalytic C-H oxidation with radical cross-coupling. chemistryviews.orgchemrxiv.org In this approach, enzymes such as engineered proline-4-hydroxylases or ectoine (B1671093) 5-hydroxylases are used to introduce hydroxyl groups into specific positions of inexpensive carboxylated piperidine starting materials in a highly enantioselective manner. chemistryviews.org These hydroxylated intermediates can then be used in modern cross-coupling reactions to build complex, three-dimensional piperidine derivatives, streamlining the synthesis of medicinally relevant molecules. chemistryviews.orgchemrxiv.org This method represents a significant advance, providing scalable access to enantiopure hydroxyacid-containing piperidines that serve as versatile building blocks. chemrxiv.org

| Biocatalytic Method | Enzyme Type | Transformation | Advantage |

| Kinetic Resolution | Various (e.g., lipases) | Selective reaction of one enantiomer in a racemic mix. rsc.org | Provides access to enantioenriched intermediates. rsc.org |

| C-H Oxidation | Hydroxylases (e.g., P4H, SaEctD) | Site- and stereo-selective hydroxylation of piperidine rings. chemistryviews.org | Scalable, enantioselective access to functionalized piperidine building blocks from simple precursors. chemistryviews.orgchemrxiv.org |

Novel Synthetic Strategies for Piperidine Scaffolds Relevant to this compound

Beyond controlling stereochemistry, significant research has focused on developing novel methods for constructing the piperidine ring itself. These strategies provide access to diverse substitution patterns relevant to the synthesis of this compound.

Intramolecular Cyclization Cascades in Heterocycle Formation

Intramolecular cyclization, where a single molecule containing two reactive functionalities reacts to form a ring, is a powerful strategy for synthesizing heterocycles like piperidine. A key advantage is the favorable entropy of these reactions.

One such strategy is the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This method was successfully used in the stereoselective synthesis of a related trisubstituted piperidine, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol, starting from D-glucose. nih.gov Another prominent example is the rhodium-catalyzed intramolecular reductive aldol-type cyclization, which can generate cyclic β-hydroxy carbonyl compounds, direct precursors to structures like this compound. beilstein-journals.org

The intramolecular Claisen condensation of appropriately substituted glycine (B1666218) esters can yield 3-keto piperidines, which can then be further functionalized. youtube.com Additionally, the reductive cyclization of amino acetals, themselves prepared via the nitro-Mannich reaction, offers a diastereoselective route to control the stereochemistry of the final piperidine product. nih.gov

Cycloaddition Reactions in the Construction of Piperidine Ring Systems

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly efficient for constructing ring systems. The Diels-Alder, or [4+2] cycloaddition, is a classic example used to form six-membered rings. Organocatalytic, enantioselective [4+2] cyclizations have been developed to prepare complex chiral heterocycles. rsc.org While many examples focus on other ring systems, the principles are directly applicable to piperidine synthesis, often by using imines or related nitrogen-containing dienophiles.

1,3-Dipolar cycloadditions are another powerful tool, involving the reaction of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (like an alkene) to form a five-membered ring, which can then be elaborated into a piperidine. mdpi.com Asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides have been used to synthesize highly substituted pyrrolidines, and this strategy can be adapted for piperidine synthesis. researchgate.net

A formal [3+3] cycloaddition has also been reported, where an activated aziridine (B145994) reacts with a palladium-trimethylenemethane (Pd-TMM) complex to yield functionalized piperidines. whiterose.ac.uk

Functional Group Interconversions for Targeted Piperidine Structures

Once a piperidine scaffold is constructed, functional group interconversions (FGIs) are essential for arriving at the target structure of this compound. vanderbilt.eduimperial.ac.uk These reactions modify existing functional groups without altering the carbon skeleton.

A common route to the 1,2-amino alcohol motif (the 3-ol and 4-hydroxymethyl groups) involves the reduction of a ketone or ester. For example, the synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, a structural isomer of the target compound, was achieved by the reduction of an ethyl 1-benzyl-4-oxopiperidine-3-carboxylate intermediate using sodium borohydride. chemicalbook.com This single step reduces both the ketone at C4 to a hydroxyl group and the ester at C3 to a hydroxymethyl group. The reduction of piperidinyl ketones is a general approach to obtaining hydroxymethyl derivatives. smolecule.com Similarly, the reduction of a nitrile can yield a primary amine, while the reduction of an azide (B81097) provides another route to amines. vanderbilt.edu The hydroxyl group itself can be introduced via the reduction of a ketone or through the oxidation of a C-H bond using biocatalytic methods. chemistryviews.orgimperial.ac.uk

| Reaction Type | Starting Functional Group | Target Functional Group | Reagent Example |

| Reduction | Ketone (C=O) | Secondary Alcohol (-CH(OH)-) | Sodium Borohydride (NaBH₄) chemicalbook.com |

| Reduction | Ester (-COOR) | Primary Alcohol (-CH₂OH) | Sodium Borohydride (NaBH₄) chemicalbook.com |

| Reduction | Nitrile (-CN) | Primary Amine (-CH₂NH₂) | H₂, PtO₂/C vanderbilt.edu |

| Conversion | Alcohol (-OH) | Halide (-X) | SOCl₂, PBr₃ vanderbilt.edu |

| C-H Oxidation | C-H Bond | Alcohol (-OH) | Hydroxylase Enzymes chemistryviews.org |

The Versatility of this compound in Synthetic Chemistry

The chemical compound this compound, with the molecular formula C₆H₁₃NO₂, is a notable piperidine derivative. smolecule.com Its structure, featuring a piperidine ring with both a hydroxyl and a hydroxymethyl group, provides a versatile scaffold for a wide range of chemical modifications. smolecule.com This article explores the derivatization and analog synthesis of this compound, highlighting its significance as a building block in the creation of diverse and complex molecular architectures.

Derivatization and Analog Synthesis of 4 Hydroxymethyl Piperidin 3 Ol

The presence of reactive functional groups—a secondary amine, a primary alcohol, and a secondary alcohol—makes 4-(Hydroxymethyl)piperidin-3-ol a prime candidate for derivatization. Chemists can selectively or comprehensively modify these groups to generate a vast library of analogs with tailored properties.

Role As a Key Synthetic Intermediate

Utilization as a Building Block in Complex Organic Synthesis

The compound 4-(Hydroxymethyl)piperidin-3-ol serves as a fundamental building block in the assembly of complex organic molecules. Its piperidine (B6355638) core is a common motif in many biologically active compounds and natural products. encyclopedia.pub Synthetic chemists leverage the compound's existing stereochemistry and functional groups to construct larger, more elaborate structures with a high degree of control. The presence of both a primary and a secondary alcohol, along with a secondary amine, provides multiple points for chemical modification, allowing for the stepwise and controlled addition of other molecular fragments. This strategic approach is crucial in multi-step syntheses where precision is paramount.

Precursor in the Development of Targeted Organic Compounds

This piperidine derivative is a key precursor in the synthesis of compounds designed for specific biological targets. Its structural framework is particularly relevant in medicinal chemistry for developing drugs aimed at treating a variety of conditions. For instance, it is used as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. smolecule.com The ability to modify the core structure of this compound allows for the fine-tuning of a molecule's properties to optimize its interaction with biological receptors and enzymes.

Research has explored the use of derivatives of this compound in developing inhibitors for enzymes like p38 MAP kinase and acetylcholinesterase, which are implicated in inflammatory diseases and neurodegenerative disorders, respectively. smolecule.comnih.gov Furthermore, its derivatives have been investigated for their potential as mGluR5 antagonists, a class of compounds with applications in treating neurological and psychiatric disorders. nih.gov

Table 1: Applications of this compound Derivatives in Targeted Compound Development

| Target Class | Therapeutic Area | Example Application |

|---|---|---|

| Enzyme Inhibitors | Neurodegenerative Disorders, Inflammation | Development of acetylcholinesterase and p38 MAP kinase inhibitors. smolecule.comnih.gov |

| Receptor Modulators | Neurological and Psychiatric Disorders | Synthesis of mGluR5 antagonists. nih.gov |

| Antiparasitic Agents | Infectious Diseases | Explored for trypanocidal activity against Chagas disease. smolecule.com |

Strategic Intermediate in the Synthesis of Specific Heterocyclic Compounds

The reactivity of this compound makes it a strategic intermediate for constructing a variety of heterocyclic compounds. nih.gov The nitrogen-containing piperidine ring can be a part of more complex fused or spirocyclic systems. The hydroxyl groups can be converted into other functionalities, such as halides or tosylates, to facilitate ring-closing reactions or the introduction of other heterocyclic rings. This versatility allows for the creation of diverse molecular scaffolds that are often difficult to synthesize through other methods. The synthesis of various piperidine derivatives through methods like hydrogenation of pyridines and cyclization reactions highlights the importance of such building blocks. nih.govwhiterose.ac.uk

Utility in Academic Research for Diverse Chemical Transformations

In academic laboratories, this compound serves as a valuable tool for exploring new synthetic methodologies and chemical transformations. Its multifunctional nature allows researchers to test the limits of existing reactions and develop novel synthetic strategies. For example, it can be used to study the stereoselectivity of reactions involving the piperidine ring or to investigate the differential reactivity of its two hydroxyl groups. The synthesis of chiral piperidines is an active area of research, with various strategies being developed to control the stereochemistry of these important structures. rsc.orgrsc.org

The compound and its derivatives are also used in the development of new catalytic systems and in the study of reaction mechanisms. The insights gained from these academic studies can then be applied to the more targeted synthesis of complex molecules with practical applications.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Hydroxymethyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical characterization of 4-(hydroxymethyl)piperidin-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, protons attached to carbons bearing hydroxyl groups (C3-H and the CH₂OH protons) will resonate at a lower field compared to other methylene (B1212753) protons on the piperidine (B6355638) ring due to the deshielding effect of the oxygen atoms. The coupling constants (J-values) between adjacent protons provide critical information about the dihedral angles, which is instrumental in determining the relative stereochemistry (cis or trans) of the substituents at the C3 and C4 positions. For example, a larger coupling constant is typically observed for diaxial protons, while smaller coupling constants are characteristic of axial-equatorial or diequatorial relationships. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the spatial proximity of protons, providing definitive evidence for stereochemical assignments. uzh.ch

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbons bonded to the electron-withdrawing hydroxyl groups (C3 and the hydroxymethyl carbon) will appear at a lower field (higher ppm) than the other carbons in the piperidine ring. The number of unique signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.

While specific spectral data for this compound is not extensively published in easily accessible databases, data for related piperidine structures can provide expected ranges. For instance, in piperidine itself, the protons at C2/C6 and C3/C5 appear at distinct chemical shifts. chemicalbook.com In 4-hydroxypiperidine (B117109), the introduction of the hydroxyl group shifts the resonance of the attached and adjacent protons and carbons. chemicalbook.com For a derivative like 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, the complexity of the spectrum increases, but the fundamental principles of analysis remain the same. bldpharm.comchemsrc.com

Table 1: Representative NMR Data for Related Piperidine Structures

| Compound | Nucleus | Position | Chemical Shift (ppm) |

| Piperidine | ¹H | C2, C6 | 2.79 |

| C3, C5 | 1.58-1.46 | ||

| NH | 2.04 | ||

| 4-Hydroxypiperidine | ¹³C | C4 | ~67 |

| C3, C5 | ~35 | ||

| C2, C6 | ~46 |

Note: The exact chemical shifts for this compound will vary depending on the solvent, concentration, and the specific stereoisomer.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which has a molecular weight of approximately 131.17 g/mol . smolecule.com Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

In a typical mass spectrum, the molecular ion peak (M+) would be observed at m/z 131. Since the molecule contains nitrogen, according to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms, which is consistent with the structure. whitman.edu The fragmentation of this compound under ionization would likely involve characteristic losses. gbiosciences.comlibretexts.org

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), resulting in a peak at M-18 (m/z 113). libretexts.org Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is also a common fragmentation route. gbiosciences.comlibretexts.org For amines, alpha-cleavage involving the C-C bond adjacent to the nitrogen atom is a predominant fragmentation pathway, often leading to the loss of an alkyl radical. miamioh.edu The piperidine ring itself can undergo fragmentation, leading to characteristic peaks. For example, the mass spectrum of piperidine shows a significant peak at m/z 84, corresponding to the loss of a hydrogen atom. miamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 132.10192 | Protonated molecule |

| [M+Na]⁺ | 154.08386 | Sodium adduct |

| [M-H]⁻ | 130.08736 | Deprotonated molecule |

| [M+H-H₂O]⁺ | 114.09190 | Loss of water from the protonated molecule |

Predicted data from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. copbela.orgpressbooks.publibretexts.org The IR spectrum will be dominated by absorptions corresponding to the O-H, N-H, and C-H bonds.

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the two hydroxyl groups, with the broadness resulting from hydrogen bonding. pressbooks.puboregonstate.edulibretexts.org The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate peak in the 3300-3500 cm⁻¹ region. pressbooks.puboregonstate.edu The C-H stretching vibrations of the aliphatic CH₂ groups in the ring and the hydroxymethyl group will be observed as strong, sharp peaks in the 2950-2850 cm⁻¹ range. copbela.orglibretexts.org The C-O stretching vibrations will give rise to absorptions in the fingerprint region, typically between 1260 and 1050 cm⁻¹. libretexts.orgoregonstate.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for a saturated molecule like this compound, as it lacks significant chromophores that absorb in the UV-Vis range. It would not be expected to show any strong absorbance above 200 nm.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |

| N-H (Amine) | Stretch | 3500 - 3300 | Moderate |

| C-H (Alkane) | Stretch | 2950 - 2850 | Strong |

| C-O (Alcohol) | Stretch | 1260 - 1050 | Moderate to Strong |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. uzh.ch For this compound, which has two chiral centers (C3 and C4), four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

To perform X-ray crystallography, a suitable single crystal of the compound or a derivative must be grown. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice. This data can be used to construct a precise 3D model of the molecule, revealing bond lengths, bond angles, and the absolute stereochemistry. While no specific X-ray crystallographic data for this compound is readily available in the searched databases, this technique would be the ultimate arbiter in assigning the absolute configuration of its enantiomers and diastereomers. For instance, studies on related piperidine derivatives have successfully used this method to establish their absolute configurations. uzh.chnih.gov The CAS number 252906-74-4 has been assigned to rel-(3R,4R)-3-(Hydroxymethyl)piperidin-4-ol, indicating a relative stereochemistry. chemicalbook.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of this compound and for separating its different stereoisomers.

HPLC is a versatile technique that can be used for both analytical and preparative purposes. For purity assessment, a reversed-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The presence of impurities would be indicated by additional peaks in the chromatogram. Chiral HPLC, using a chiral stationary phase, is a powerful tool for separating the enantiomers of this compound. This is crucial as different enantiomers can exhibit different biological activities. smolecule.com

GC is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the hydroxyl and amine groups to make the molecule more volatile may be necessary for optimal GC analysis. Similar to HPLC, GC can be used to determine the purity of a sample. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. Chiral GC columns can also be used for the separation of enantiomers. Studies on related compounds like 4-hydroxy-2,2,6,6-tetramethyl-piperidine-N-oxyl have utilized HPLC-MS for quantitative measurements. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 4-(hydroxymethyl)piperidin-3-ol, and how can stereoselectivity be optimized?

The synthesis of this compound typically involves hydroboration-oxidation and benzyl protection/deprotection strategies. A validated method includes:

- Step 1 : Hydroboration of a cyclic precursor (e.g., 3-piperidinemethanol derivatives) using pinacol borane and a rhodium(I) catalyst to achieve high diastereoselectivity .

- Step 2 : Benzyl protection of hydroxyl groups to prevent undesired side reactions during subsequent steps .

- Step 3 : Catalytic hydrogenation or acidic deprotection to yield the final product.

Optimizing stereoselectivity : Use chiral catalysts (e.g., Rh(I) complexes) and control reaction temperature (< 0°C) to favor the desired trans-isomer .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing trans vs. cis isomers via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and impurity detection .

- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and hydroxymethyl (-CHOH) functional groups .

- HPLC with UV/RI detection : Quantify purity (>98% for research-grade material) .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The hydroxymethyl group enhances hydrogen-bonding capacity and serves as a directing group in substitution reactions. For example:

- In Mitsunobu reactions , the hydroxyl group facilitates coupling with aryl halides or amines under mild conditions .

- The hydroxymethyl moiety can act as a leaving group in acidic or basic media, enabling the formation of ethers or esters .

Comparative studies show that derivatives lacking this group exhibit reduced reactivity in SN2 mechanisms .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Toxicity : Limited acute toxicity data; assume irritant properties (skin/eye) based on structural analogs .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental contamination .

Q. How does this compound compare to other piperidine derivatives in terms of solubility and stability?

| Compound | Solubility (HO) | Stability (pH 7.4) | Key Functional Groups |

|---|---|---|---|

| This compound | 25 mg/mL | >48 hours | Hydroxymethyl, tertiary alcohol |

| Piperidin-4-ol | 50 mg/mL | <24 hours | Secondary alcohol |

| 3-Hydroxypiperidine | 15 mg/mL | 12 hours | Secondary alcohol |

| The hydroxymethyl group improves aqueous solubility but reduces stability due to susceptibility to oxidation . |

Advanced Research Questions

Q. How can structural modifications of this compound enhance its activity as a 5-HT receptor agonist?

- Strategy 1 : Introduce electron-withdrawing groups (e.g., -CF) at the C4 position to improve binding affinity to serotonin receptors. Computational docking studies suggest these groups stabilize interactions with Tyr95 and Asp155 residues .

- Strategy 2 : Replace the hydroxymethyl group with a carbamate to prolong metabolic stability while retaining agonist activity .

- Validation : In vitro assays (e.g., cAMP accumulation in HEK293 cells) and in vivo behavioral models (e.g., forced swim test) are recommended .

Q. What experimental approaches resolve contradictions in reported biological activities of piperidine derivatives?

- Meta-analysis : Compare datasets from PubChem, ECHA, and peer-reviewed studies to identify outliers. For example, discrepancies in cholinesterase inhibition (IC = 10–100 µM) may arise from assay variability (e.g., Ellman vs. radiometric methods) .

- Dose-response curves : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .

Q. How can metabolic pathways of this compound be mapped using isotope-labeling techniques?

Q. What role does the hydroxymethyl group play in enantioselective catalysis when this compound is used as a ligand?

- Mechanism : The hydroxymethyl group acts as a hydrogen-bond donor, coordinating to metal centers (e.g., Rh or Pd) and inducing chirality in catalytic cycles .

- Case study : In asymmetric hydrogenation of α,β-unsaturated ketones, the trans-isomer of this compound achieves 90% enantiomeric excess (ee) vs. 60% ee for the cis-isomer .

- Optimization : Modify steric bulk near the hydroxymethyl group to enhance enantioselectivity .

Q. How can computational modeling guide the design of this compound analogs with improved blood-brain barrier (BBB) penetration?

- QSPR Models : Use descriptors like logP (optimal range: 1.5–2.5), polar surface area (<90 Å), and hydrogen-bond count (<8) .

- Molecular Dynamics (MD) : Simulate BBB permeability using lipid bilayer models (e.g., CHARMM-GUI). Derivatives with fluorinated alkyl chains show 2-fold higher permeability .

- Validation : In situ perfusion in rodent models to measure brain/plasma ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.